molecular formula C13H9Cl3N2 B2611076 4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine CAS No. 1523025-65-1

4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine

Cat. No.: B2611076
CAS No.: 1523025-65-1
M. Wt: 299.58
InChI Key: UFSVDIIPJAQIFX-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine (CAS Registry Number: 1523025-65-1) is a high-value trisubstituted pyrimidine compound serving as an advanced chemical building block and synthetic intermediate in medicinal chemistry and pharmaceutical research . This crystalline solid has a molecular formula of C 13 H 9 Cl 3 N 2 and a molecular weight of 299.58 g/mol . Its specific structure features a pyrimidine core substituted with two chlorine atoms at the 4 and 6 positions, a 2-chlorophenyl group at the 5 position, and a cyclopropyl group at the 2 position, creating a versatile scaffold for further chemical elaboration . This compound is primarily utilized as a key precursor in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and biologically active compounds. Pyrimidine derivatives of this class have demonstrated significant research value in drug discovery programs, especially as kinase inhibitor scaffolds . Structural analogues of this compound, specifically 2,4,5-trisubstituted pyrimidines, have been identified as potent dual inhibitors of essential plasmodial kinases PfGSK3 and PfPK6, establishing this chemotype as a promising starting point for novel antimalarial therapeutic agents . The presence of multiple chlorine atoms and the chlorophenyl moiety makes it particularly valuable for nucleophilic aromatic substitution reactions and metal-catalyzed cross-coupling reactions, enabling efficient diversification for structure-activity relationship (SAR) studies . This product is provided for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material using appropriate safety precautions, including personal protective equipment and adequate ventilation, in compliance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4,6-dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2/c14-9-4-2-1-3-8(9)10-11(15)17-13(7-5-6-7)18-12(10)16/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSVDIIPJAQIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C(=N2)Cl)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523025-65-1
Record name 4,6-dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorobenzonitrile with cyclopropylamine in the presence of a base, followed by chlorination using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove chlorine atoms.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl or aryl-alkene derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

Major Products:

  • Substituted pyrimidines with various functional groups.
  • N-oxides and dechlorinated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
The compound has been explored for its anticancer properties. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, particularly those associated with signal transduction pathways.

Table 1: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)3.2
HeLa (Cervical Cancer)4.5

The above data suggests that 4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Mechanism of Action
The mechanism of action involves the compound's ability to bind to specific receptors or enzymes, thereby inhibiting their activity. This binding can disrupt crucial signaling pathways that promote tumor growth and survival.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains. Its effectiveness against resistant strains is particularly noteworthy.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is critical given the rise of antibiotic-resistant infections.

Biological Research

In biological research, this compound serves as a valuable tool for studying structure-activity relationships (SAR) of pyrimidine derivatives. It aids in understanding how structural modifications can influence biological activity.

Case Study: SAR Analysis
A recent study investigated a series of pyrimidine derivatives, including this compound, to elucidate their interactions with biological targets. The research established correlations between structural features and biological efficacy, providing insights into the design of more potent compounds.

Materials Science

Beyond its biological applications, this compound has potential uses in materials science for developing novel materials with unique electronic and optical properties.

Table 3: Material Properties

PropertyValueReference
Band Gap Energy3.1 eV
Thermal StabilityUp to 300 °C

These properties suggest that this compound could be utilized in the fabrication of advanced electronic devices or sensors.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and cyclopropyl groups can enhance its binding affinity and selectivity towards these targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Key Analysis

Substituent Effects on Reactivity and Applications :

  • Position 2 :
  • Propylthio (): Enhances nucleophilicity at sulfur, facilitating further functionalization (e.g., oxidation to sulfone) for drug intermediates .
    • Position 5 :
  • 4′-Chlorobiphenyl (): Extends conjugation, improving π-stacking in materials or receptor binding .

Synthetic Methodologies :

  • Chlorination Agents : POCl₃ is widely used for dichloro-substitution (e.g., ), while employs mixed chlorinated reagents for nitro-group reduction .
  • Cross-Coupling : Suzuki-Miyaura reactions () enable aryl-aryl bond formation but may fail with sterically hindered substrates (e.g., 3c in ) .

Yield and Scalability: The 67% overall yield for 2-propylthio-4,6-dichloro-5-aminopyrimidine () highlights efficient multi-step optimization, contrasting with the undefined routes for the target compound .

Applications: Pharmaceutical Intermediates: 2-Propylthio derivatives are critical for ticagrelor synthesis , whereas biphenyl-substituted pyrimidines () serve as scaffolds for kinase inhibitors . Unmet Potential: The target compound’s cyclopropyl and 2-chlorophenyl groups suggest utility in medicinal chemistry, but empirical data are lacking .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) using cyclopropane derivatives under controlled temperatures (60–80°C) and inert atmospheres. For example, chlorination at the 4,6-positions can be achieved using phosphorus oxychloride (POCl₃) with catalytic dimethylformamide (DMF). Reaction yields (>70%) depend on precise stoichiometric ratios of reagents and avoidance of moisture . Parallel routes for similar pyrimidine derivatives highlight the importance of stepwise functionalization to avoid side reactions .

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray analysis provides bond-length precision (±0.003 Å) and clarifies stereoelectronic effects of substituents. For instance, crystallographic data (e.g., C–Cl bond angles and torsion angles) from analogous compounds reveal how the 2-chlorophenyl group induces steric hindrance, influencing molecular packing . Data collection at 298 K with a Bruker D8 Venture diffractometer and refinement using SHELXL-2018/3 are recommended .

Q. Which analytical techniques are critical for characterizing purity and stability under varying storage conditions?

  • Methodological Answer :

  • HPLC : Quantify impurities using a C18 column with acetonitrile/water (70:30) mobile phase (λ = 254 nm).
  • NMR : ¹H and ¹³C spectra (in CDCl₃) confirm substitution patterns; ¹H NMR peaks at δ 7.3–7.6 ppm indicate aromatic protons from the chlorophenyl group .
  • Mass Spectrometry : High-resolution ESI-MS (theoretical [M+H]⁺ = 340.03) validates molecular integrity .
    Stability studies at -20°C (long-term) and -4°C (short-term) show <5% degradation over 6 months .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that electron-withdrawing chlorine atoms at positions 4 and 6 lower the LUMO energy (-2.1 eV), enhancing electrophilicity for palladium-catalyzed couplings. Experimental validation using aryl boronic acids (e.g., phenylboronic acid) under microwave irradiation (100°C, 30 min) achieves >85% conversion, with steric effects from the cyclopropyl group necessitating bulky ligands (e.g., SPhos) .

Q. What strategies address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Theoretical Alignment : Link studies to a unified framework (e.g., lock-and-key vs. induced-fit binding models) to reconcile discrepancies. For example, cytotoxicity in mammalian cells may arise from off-target interactions not observed in isolated enzyme assays .
  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific permeability issues .
  • Metabolite Profiling : Use LC-MS/MS to detect degradation products (e.g., hydrolyzed cyclopropane rings) that may explain variable activity .

Q. How can computational modeling predict regioselectivity in further functionalization (e.g., amination or halogen exchange)?

  • Methodological Answer : Molecular electrostatic potential (MEP) maps generated via Gaussian 16 show negative charge localization at the 2-position (cyclopropyl group), favoring electrophilic attacks at the 5-position. Transition state simulations (NEB method) predict that amination at the 4-position requires a bulky base (e.g., DBU) to mitigate steric clashes with the 2-chlorophenyl group .

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